molecular formula C21H26N2O3 B11991228 N'-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide CAS No. 303084-55-1

N'-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Cat. No.: B11991228
CAS No.: 303084-55-1
M. Wt: 354.4 g/mol
InChI Key: ZSJXPGCVCXJFMS-LPYMAVHISA-N
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Description

N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-(2-isopropyl-5-methylphenoxy)acetohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
  • N’-(4-Chlorobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
  • N’-(4-Nitrobenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Uniqueness

N’-(4-Ethoxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

CAS No.

303084-55-1

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O3/c1-5-25-18-9-7-17(8-10-18)13-22-23-21(24)14-26-20-12-16(4)6-11-19(20)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,23,24)/b22-13+

InChI Key

ZSJXPGCVCXJFMS-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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